molecular formula C8H15ClO2S B3383554 2-cyclohexylethane-1-sulfonyl chloride CAS No. 4379-00-4

2-cyclohexylethane-1-sulfonyl chloride

Cat. No.: B3383554
CAS No.: 4379-00-4
M. Wt: 210.72 g/mol
InChI Key: NEPCXDYTIJHPQM-UHFFFAOYSA-N
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Description

2-Cyclohexylethane-1-sulfonyl chloride is an organic compound with the molecular formula C8H15ClO2S and a molecular weight of 210.72 g/mol . It is a sulfonyl chloride derivative, which is often used in organic synthesis due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Cyclohexylethane-1-sulfonyl chloride can be synthesized from 2-cyclohexylethane-1-sulfonic acid. The process involves the reaction of 2-cyclohexylethane-1-sulfonic acid with oxalyl chloride in the presence of N,N-dimethylformamide (DMF) as a catalyst. The reaction is typically carried out in dichloromethane (DCM) at temperatures ranging from -20°C to 20°C .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach involves the use of large-scale chemical reactors and the optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexylethane-1-sulfonyl chloride undergoes several types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines to form sulfonamides.

    Oxidation Reactions: It can be oxidized to form sulfonic acids.

    Reduction Reactions: It can be reduced to form sulfinic acids.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines and alcohols. The reactions are typically carried out in the presence of a base such as pyridine.

    Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) and sulfur trioxide (SO3) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

    Sulfonamides: Formed from the reaction with amines.

    Sulfonic Acids: Formed from oxidation reactions.

    Sulfinic Acids: Formed from reduction reactions.

Scientific Research Applications

2-Cyclohexylethane-1-sulfonyl chloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-cyclohexylethane-1-sulfonyl chloride involves the formation of a sulfonyl intermediate, which can react with nucleophiles to form sulfonamide or sulfonate products. The sulfonyl group acts as an electrophile, facilitating the nucleophilic attack. This mechanism is commonly utilized in organic synthesis to introduce sulfonyl groups into target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclohexylethane-1-sulfonyl chloride is unique due to its cyclohexyl group, which imparts steric hindrance and can influence the reactivity and selectivity of the compound in chemical reactions. This makes it a valuable reagent in the synthesis of complex organic molecules where steric effects are important.

Properties

IUPAC Name

2-cyclohexylethanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15ClO2S/c9-12(10,11)7-6-8-4-2-1-3-5-8/h8H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEPCXDYTIJHPQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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